3-Difluoromethoxy-6-fluoropicolinic acid
Description
Properties
IUPAC Name |
3-(difluoromethoxy)-6-fluoropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-4-2-1-3(14-7(9)10)5(11-4)6(12)13/h1-2,7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBJKYTWCHZBFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1OC(F)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Difluoromethoxy-6-fluoropicolinic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
3-Difluoromethoxy-6-fluoropicolinic acid is characterized by its unique structural features, which include:
- A difluoromethoxy group
- A fluorine atom at the 6-position of the picolinic acid moiety
These structural components contribute to its interaction with various biological targets, influencing its pharmacological profile.
Molecular Mechanism
The biological activity of 3-difluoromethoxy-6-fluoropicolinic acid primarily arises from its ability to interact with enzymes and receptors. It can modulate enzyme activity through:
- Non-covalent bonding : The compound forms hydrogen bonds with active sites on enzymes, altering their conformation and function.
- Gene expression modulation : By interacting with transcription factors, it can influence the expression of genes involved in various cellular processes.
Cellular Effects
Research indicates that this compound affects several cellular processes:
- Cell Signaling Pathways : It can activate or inhibit pathways that regulate cell growth and apoptosis.
- Metabolic Processes : The compound's influence on metabolic pathways can lead to changes in the production of key metabolites, impacting overall cell function.
Biological Activities
-
Anticancer Properties
- Several studies have demonstrated the cytotoxic effects of 3-difluoromethoxy-6-fluoropicolinic acid against various cancer cell lines. For instance, a study reported an IC50 value of 15.2 µM against FaDu (hypopharyngeal) cancer cells, showing significant potential compared to standard chemotherapeutics like bleomycin (IC50 = 20.5 µM).
Compound IC50 (µM) Cell Line 3-Difluoromethoxy-6-fluoropicolinic acid 15.2 FaDu (hypopharyngeal) Bleomycin 20.5 FaDu (hypopharyngeal) -
Neuroprotective Effects
- The compound has shown promise in neuroprotection by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of neurodegenerative diseases such as Alzheimer’s disease. This inhibition enhances cholinergic neurotransmission and has been linked to improved cognitive function in animal models.
-
Antimicrobial Activity
- Research indicates that derivatives of this compound exhibit antimicrobial properties against a range of pathogens. The presence of the difluoromethoxy group enhances membrane penetration, increasing efficacy against resistant strains.
Case Study 1: Anticancer Activity
A study focused on a series of piperidine derivatives, including 3-difluoromethoxy-6-fluoropicolinic acid, evaluated their anticancer potential across various cell lines. The results highlighted significant cytotoxicity, particularly in breast and lung cancer models.
Case Study 2: Neuroprotective Effects
In a controlled experiment involving animal models, the administration of this compound demonstrated a marked improvement in cognitive functions as measured by behavioral tests. The results suggest that it may serve as a therapeutic agent for neurodegenerative diseases.
Comparison with Similar Compounds
Substituent Analysis and Structural Analogues
Key structural analogues include:
Key Observations :
- Substituent Effects :
- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in 6-(trifluoromethyl)picolinic acid increases electronegativity and steric bulk compared to the fluorine (-F) in 3-Difluoromethoxy-6-fluoropicolinic acid. This may reduce metabolic degradation but increase hydrophobicity .
- Positional Influence : 3-Fluoro-6-methylpicolinic acid (similarity score 0.91) shares the 3- and 6-position substitution pattern with the target compound but replaces difluoromethoxy with fluorine and methyl groups. The higher similarity score suggests that substituent position significantly impacts functional resemblance .
Physicochemical Properties
- Molecular Weight : 3-Difluoromethoxy-6-fluoropicolinic acid is expected to have a molecular weight between 215–230 g/mol, comparable to 3-Methoxy-6-(trifluoromethyl)picolinic acid (221.13 g/mol). The difluoromethoxy group contributes slightly more mass than methoxy (-OCH₃) but less than trifluoromethyl (-CF₃) .
Research Findings and Data Gaps
- Synthetic Accessibility : 3-Methoxy-6-(trifluoromethyl)picolinic acid is commercially available, suggesting feasible synthesis routes for the target compound via analogous fluorination strategies .
Preparation Methods
Fluorination and Difluoromethoxylation
Fluorination at the 6-position : This is commonly achieved by electrophilic fluorination or nucleophilic aromatic substitution on a suitably activated pyridine precursor. For example, 6-fluoropicolinic acid derivatives can be synthesized using fluorinating agents such as Selectfluor or by halogen exchange reactions on chlorinated precursors under palladium-catalyzed conditions.
Difluoromethoxy group introduction at the 3-position : The difluoromethoxy substituent is introduced via nucleophilic substitution using difluoromethoxide reagents or by O-difluoromethylation of hydroxy precursors. This often involves the use of difluorocarbene precursors or difluoromethyl halides in the presence of strong bases.
Detailed Synthetic Route Example
A representative synthetic sequence might proceed as follows:
Research Findings and Optimization
Yield and Purity : The yields for such multi-step syntheses vary, often ranging from moderate to good (40-70%), depending on the efficiency of the difluoromethoxylation step and the stability of intermediates.
Catalysts and Conditions : Palladium-catalyzed fluorination reactions have been optimized to minimize side reactions and improve regioselectivity. Bases such as potassium carbonate or sodium hydride are used to generate nucleophilic difluoromethoxide species.
Analytical Data : Characterization typically involves NMR (including ^19F NMR), mass spectrometry, and crystallography to confirm substitution patterns and purity.
Comparative Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Electrophilic fluorination + difluoromethoxylation | 3-hydroxypicolinic acid | Selectfluor, difluorocarbene precursors | Room temp to reflux, base | 45-60 | Good regioselectivity, requires careful control of conditions |
| Nucleophilic aromatic substitution on halogenated precursor | 3-chloro-6-fluoropicolinic acid | Difluoromethoxide salts, base | Elevated temp, inert atmosphere | 50-70 | Efficient for large-scale synthesis, scalable |
| Palladium-catalyzed fluorination | 3-hydroxy-6-halopicolinic acid | Pd catalyst, fluorinating agent | Mild temp, inert solvent | 40-65 | High selectivity, catalyst recycling possible |
Summary of Key Notes
- The synthesis of 3-difluoromethoxy-6-fluoropicolinic acid is a multi-step process requiring selective fluorination and ether formation.
- Hydroxylated intermediates such as 3-hydroxypicolinic acid serve as crucial precursors for difluoromethoxylation.
- Difluoromethoxylation is achieved using difluorocarbene or difluoromethyl halides under basic conditions.
- Palladium-catalyzed fluorination methods enhance regioselectivity and yield.
- The process requires careful optimization of reaction conditions to maximize yield and purity.
- Analytical methods including NMR, mass spectrometry, and crystallography confirm structure and purity.
Q & A
Q. What are the critical parameters for optimizing the synthesis of 3-Difluoromethoxy-6-fluoropicolinic acid?
Methodological Answer: Synthesis optimization requires careful control of fluorination and carboxylation steps. Key parameters include:
- Reaction temperature : Higher temperatures (e.g., 80–100°C) improve fluorination efficiency but may lead to side reactions.
- Catalyst selection : Palladium-based catalysts are often used for regioselective fluorination .
- Solvent choice : Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction homogeneity .
- Purification : Column chromatography or recrystallization ensures ≥95% purity, monitored via thin-layer chromatography (TLC) .
Q. Which analytical techniques are most reliable for confirming the purity and structure of 3-Difluoromethoxy-6-fluoropicolinic acid?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : NMR identifies fluorine atom positions and quantifies substitution efficiency .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (CHFNO, theoretical MW = 207.11 g/mol) .
Advanced Research Questions
Q. How do the electronic properties of the difluoromethoxy and fluorine substituents influence the compound’s bioactivity in medicinal chemistry?
Methodological Answer:
- Electronegativity effects : Fluorine atoms increase electron-withdrawing capacity, enhancing binding affinity to target enzymes (e.g., kinases) via dipole interactions .
- Steric considerations : The difluoromethoxy group’s size may hinder or promote access to hydrophobic binding pockets, depending on the target protein’s active site .
- Experimental validation : Competitive inhibition assays (IC measurements) paired with X-ray crystallography can map ligand-protein interactions .
Q. How can researchers resolve contradictory data on the compound’s bioactivity across different experimental models?
Methodological Answer: Contradictions often arise from:
- Cell line variability : Use isogenic cell lines to control for genetic background differences.
- Solubility issues : Pre-solubilize the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
- Dose-response calibration : Conduct full-dose curves (e.g., 1 nM–100 µM) to identify non-linear effects .
Q. What methodologies are recommended for studying the environmental fate of 3-Difluoromethoxy-6-fluoropicolinic acid?
Methodological Answer:
- Biodegradation assays : Use OECD 301F (aqueous aerobic degradation) to assess half-life in soil/water matrices .
- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., defluorinated intermediates) .
- Ecotoxicity testing : Daphnia magna or Aliivibrio fischeri assays quantify acute toxicity (EC) .
Q. How can computational modeling enhance the design of derivatives with improved agrochemical activity?
Methodological Answer:
- Density Functional Theory (DFT) : Predicts substituent effects on reactivity and stability (e.g., Fukui indices for electrophilic sites) .
- Molecular docking : Screens derivatives against target receptors (e.g., acetolactate synthase in plants) to prioritize synthesis .
- QSAR models : Correlate structural features (e.g., logP, polar surface area) with herbicidal efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
